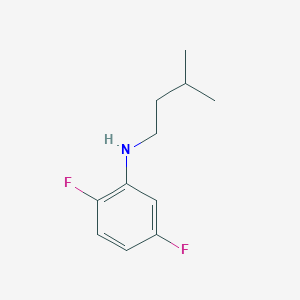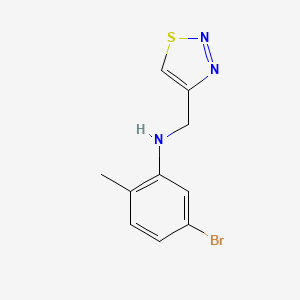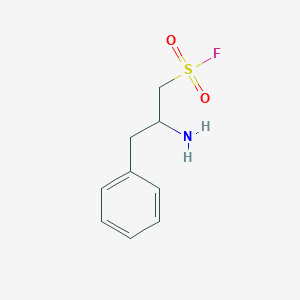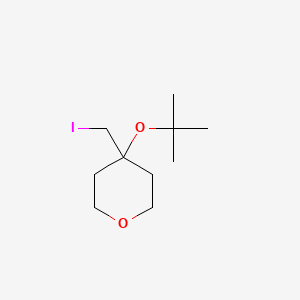
4-(Tert-butoxy)-4-(iodomethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxy)-4-(iodomethyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers, and this particular compound features a tert-butoxy group and an iodomethyl group attached to the oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-4-(iodomethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxy)-4-(iodomethyl)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving oxane derivatives.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. For example, the iodomethyl group may participate in halogen bonding or nucleophilic substitution reactions, while the tert-butoxy group may influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butoxy)-4-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
4-(Tert-butoxy)-4-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-(Methoxy)-4-(iodomethyl)oxane: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)-4-(iodomethyl)oxane is unique due to the presence of both the tert-butoxy and iodomethyl groups, which impart distinct chemical properties. The iodomethyl group is particularly reactive, making the compound useful for various synthetic applications.
Propiedades
Fórmula molecular |
C10H19IO2 |
|---|---|
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
4-(iodomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C10H19IO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3 |
Clave InChI |
JUGQQDABNAIRAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1(CCOCC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




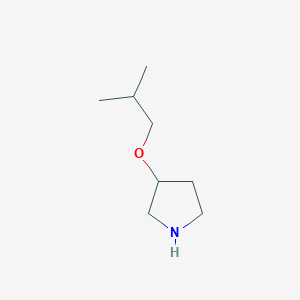


![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)


